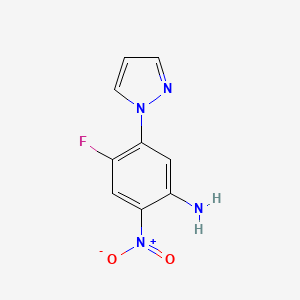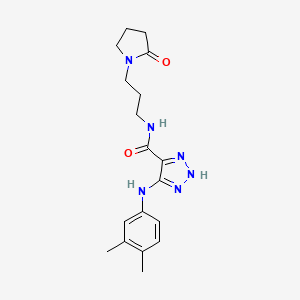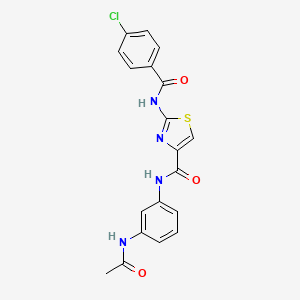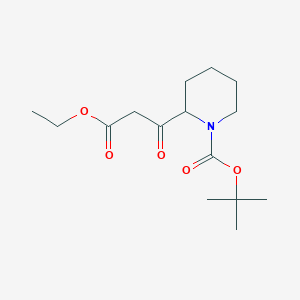
N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxalamide derivatives, including compounds similar to "N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide," often involves novel synthetic routes that allow for the introduction of various functional groups. A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of the compound . This method is characterized by its operational simplicity and high yield, providing a useful strategy for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives, including "N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide," can be elucidated through various analytical techniques such as X-ray crystallography and spectroscopy. For example, the structural characterization of related compounds has revealed key features such as bond angles, distances, and the overall conformation of the molecule in the crystalline state. These structural details are crucial for understanding the chemical behavior and reactivity of the compound (Şahin et al., 2015).
Chemical Reactions and Properties
Oxalamide compounds participate in various chemical reactions, leveraging their unique functional groups for applications in synthesis and material science. For instance, the reactivity of oxalamide derivatives with different reagents can lead to the formation of complex structures with potential utility in organic synthesis and pharmaceutical chemistry. The study of these reactions helps in expanding the utility of oxalamide compounds in chemical synthesis (Gabriele et al., 2000).
Physical Properties Analysis
The physical properties of oxalamide derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular structure. These properties are essential for predicting the behavior of these compounds in various environments and for their application in material science. The crystal structure and physical properties of specific oxalamide derivatives provide insight into their potential applications and processing techniques (Collins et al., 1996).
Chemical Properties Analysis
The chemical properties of oxalamide derivatives, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and their behavior in various chemical reactions, are crucial for their application in organic synthesis and material science. Studies focusing on the reactivity and chemical behavior of these compounds provide valuable information for their utilization in creating novel materials and chemicals (Olivato et al., 2008).
Applications De Recherche Scientifique
Novel Synthetic Approaches to Oxalamides
Synthesis and Chemical Behavior
A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method for producing oxalamides and anthranilic acid derivatives efficiently. This research highlights the versatility of oxalamide compounds in synthetic chemistry, potentially opening avenues for the development of novel compounds with varied applications, including the compound of interest (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
Catalysis and Chemical Reactions
De et al. (2017) identified a copper-catalyzed coupling reaction utilizing (Hetero)Aryl Chlorides and Amides, demonstrating the application of oxalamide derivatives in facilitating complex chemical reactions. Such studies suggest the potential of oxalamide compounds, including the one , to act as intermediates or catalysts in synthetic organic chemistry (De et al., 2017).
Electrochromic Polymers and Devices
Material Science and Electrochromic Applications
Research by Su et al. (2017) on dithienylpyrroles-based electrochromic polymers, including discussions on methoxy phenyl derivatives, underscores the relevance of oxalamide and related compounds in the development of high-contrast electrochromic devices. This application demonstrates the potential utility of such compounds in creating materials with tunable optical properties, which could extend to the compound under discussion (Su et al., 2017).
Phase Transition Studies
Pharmaceutical and Material Science
Yada et al. (2003) conducted a study on the phase transition of CS-891 enantiotropes during grinding, providing insight into the physical stability and behavior of certain oxalamide derivatives under mechanical stress. Such research is crucial for understanding the physical properties of chemical compounds, including their stability and phase behavior under different conditions, which could be relevant for the handling and formulation of the compound (Yada et al., 2003).
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-21-13-6-4-3-5-12(13)18-15(20)14(19)17-11-16(22-2)7-9-23-10-8-16/h3-6H,7-11H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCODRYFKDVBWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)

![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)



![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)


